8-Hydroxyquinoline-2-carboxamide
Overview
Description
Mechanism of Action
Target of Action
8-Hydroxyquinoline-2-carboxamide primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for various human diseases . The compound is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Mode of Action
This compound interacts with its targets by inhibiting their function. For instance, it has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways involving 2OG-dependent enzymes. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine . The production of this compound is effectively blocked by the KMO-inhibitor mNBA .
Pharmacokinetics
It’s worth noting that its relative compound, iox1, suffers from low cell permeability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes, leading to changes in epigenetic processes . For example, it inhibits the function of JMJD and FTO, affecting the demethylation of nucleic acids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the amount of 8-Hydroxyquinoline-2-carboxylic acid in the regurgitate of Spodoptera larvae was found to be strongly dependent on the tryptophan content of the diet . This suggests that the dietary environment can influence the production and action of the compound.
Biochemical Analysis
Biochemical Properties
8-Hydroxyquinoline-2-carboxamide is known to bind to Pim-1 kinase via hydrogen bonding and hydrophobic interactions . It is also recognized as a strong metal ion chelator, forming complexes with a wide range of metal ions .
Cellular Effects
This compound has been shown to exhibit antimicrobial activity, with studies indicating that it inhibits bacterial growth and the process of sulfate reduction in a dose-dependent manner . It also shows promising antiproliferative potency and high selectivity toward ovarian cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to a diverse range of targets with high affinities . This includes its interaction with Pim-1 kinase, where it binds via hydrogen bonding and hydrophobic interactions .
Dosage Effects in Animal Models
Information on the dosage effects of this compound in animal models is currently limited. Its antimicrobial activity has been observed to be dose-dependent .
Metabolic Pathways
This compound is generated from tryptophan via kynurenine and 3-hydroxykynurenine in insects . It is produced by the larvae and not by their commensal gut bacteria .
Transport and Distribution
Its parent compound, 8-Hydroxyquinoline, is known to form complexes with a wide range of metal ions, which may influence its distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2-carboxamide typically involves the reaction of 8-hydroxyquinoline with suitable carboxylating agents. One common method includes the use of 8-hydroxyquinoline-2-carboxylic acid as a starting material, which is then converted to the carboxamide derivative through amidation reactions . Reaction conditions often involve the use of coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Hydroxyquinoline-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its strong metal chelating properties and broad biological activities.
5-Carboxy-8-hydroxyquinoline: Another derivative with potent inhibitory effects on 2-oxoglutarate-dependent enzymes.
Quinoline-2-carboxamide: A related compound with similar structural features and biological activities.
Uniqueness: 8-Hydroxyquinoline-2-carboxamide stands out due to its specific structural modifications that enhance its chelating ability and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-hydroxyquinoline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLPADBAAMHWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385314 | |
Record name | 8-hydroxyquinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6759-79-1 | |
Record name | 2-Quinolinecarboxamide, 8-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6759-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-hydroxyquinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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